molecular formula C9H9NO2 B1589979 7-Methoxyindolin-2-one CAS No. 7699-20-9

7-Methoxyindolin-2-one

Cat. No.: B1589979
CAS No.: 7699-20-9
M. Wt: 163.17 g/mol
InChI Key: APQCUXBFROFCOM-UHFFFAOYSA-N
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Description

7-Methoxyindolin-2-one is a heterocyclic organic compound that belongs to the indole family. It is characterized by a methoxy group attached to the seventh position of the indole ring and a ketone group at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

7-Methoxyindolin-2-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a known metabolite of melatonin, a hormone that regulates sleep-wake cycles . The compound is also involved in the metabolism of reactive oxygen species in higher plants .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in the detoxification capacity against different reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are still ongoing and yet to be fully understood .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it is a known metabolite in the melatonin metabolic pathway, where it interacts with enzymes like IDO .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyindolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-3-nitrophenol with 3®-t-butyldimethylsilyloxypyrrolidin-2-one under Mitsunobu reaction conditions, followed by subsequent steps to afford the desired indolinone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include hydroxylated indolinones, reduced indolinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Methoxyindolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has shown its potential in developing drugs for treating various diseases due to its biological activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 5-Methoxyindolin-2-one
  • 6-Methoxyindolin-2-one
  • 3-Acetamidoethyl-3-hydroxy-5-methoxyindolin-2-one

Comparison: 7-Methoxyindolin-2-one is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research applications .

Properties

IUPAC Name

7-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCUXBFROFCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499841
Record name 7-Methoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-20-9
Record name 7-Methoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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